1-Benzyl-1H-indole-3-carbonitrile

説明

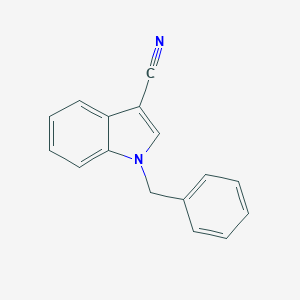

Structure

3D Structure

特性

IUPAC Name |

1-benzylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-10-14-12-18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNZVMECAXLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1-Benzyl-1H-indole-3-carbonitrile for medicinal chemistry

The following technical guide details the chemical properties, synthesis, and medicinal utility of 1-Benzyl-1H-indole-3-carbonitrile .

Role: Privileged Scaffold & Intermediate for Medicinal Chemistry CAS: 17518-72-8

Executive Summary

1-Benzyl-1H-indole-3-carbonitrile is a pivotal heterocyclic building block in drug discovery, serving as a lipophilic precursor to a wide array of bioactive agents. Structurally, it combines an electron-rich indole core with a hydrophobic N-benzyl moiety and an electron-withdrawing C3-nitrile group.

This scaffold is extensively utilized in the synthesis of synthetic cannabinoids (aminoalkylindoles), anticancer agents (bioisosteres of Indole-3-carbinol), and kinase inhibitors . Its utility stems from the reactivity of the nitrile group—which functions as a "chemical hook" for generating amides, amines, acids, and tetrazoles—and the N-benzyl group, which frequently occupies hydrophobic pockets in GPCRs (e.g., CB2) and enzymes.

Physicochemical Profile

Understanding the solid-state and solution-phase properties is critical for assay development and formulation.

| Property | Value / Description | Medicinal Chemistry Implication |

| Molecular Formula | C₁₆H₁₂N₂ | — |

| Molecular Weight | 232.28 g/mol | Fragment-like; ideal for lead optimization. |

| Appearance | Off-white to pale yellow solid | — |

| Melting Point | ~108–110 °C (Predicted) | Stable solid; suitable for standard storage. |

| LogP (Predicted) | 3.8 – 4.2 | High Lipophilicity. Requires DMSO for stock solutions; likely to cross BBB. |

| H-Bond Donors | 0 | Improves membrane permeability (no free NH). |

| H-Bond Acceptors | 2 (Nitrile N, Indole N lone pair) | Interaction points for receptor binding. |

| Solubility | Low in water; Soluble in DMSO, DMF, DCM | Use DMSO for biological assays (keep <0.1% in final media). |

Synthetic Protocols

The following protocols are designed for high purity and reproducibility, essential for biological testing.

Protocol A: N-Benzylation of Indole-3-carbonitrile

Objective: Efficient installation of the benzyl group at the N1 position. Mechanism: SN2 Nucleophilic Substitution.

Reagents:

-

Indole-3-carbonitrile (1.0 equiv)

-

Benzyl bromide (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) OR KOH (crushed)

-

Solvent: Anhydrous DMF (for NaH) or DMSO (for KOH)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Deprotonation: Dissolve Indole-3-carbonitrile in anhydrous DMF (0.5 M). Cool to 0°C. Add NaH portion-wise.

-

Scientist's Note: Evolution of H₂ gas will occur. Stir for 30 min to ensure complete formation of the indolyl anion (color change to yellow/orange often observed).

-

-

Alkylation: Add Benzyl bromide dropwise via syringe to the cold solution.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (more polar) should disappear.

-

Workup: Quench carefully with ice-water. The product typically precipitates.[1][2] Filter the solid or extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

Protocol B: Transformation of the Nitrile (Tetrazole Synthesis)

Objective: Converting the nitrile into a tetrazole (carboxylic acid bioisostere) to improve metabolic stability and potency.

Reagents:

-

1-Benzyl-1H-indole-3-carbonitrile (1.0 equiv)

-

Sodium Azide (NaN₃, 1.5 equiv)

-

Zinc Bromide (ZnBr₂, 1.0 equiv) or Ammonium Chloride (NH₄Cl)

-

Solvent: Water/Isopropanol or DMF

Methodology:

-

Setup: In a pressure vial, combine the nitrile, NaN₃, and ZnBr₂ in solvent.

-

Cycloaddition: Heat to 100–110°C for 12–24 hours.

-

Scientist's Note: The Lewis acid (Zn²⁺) activates the nitrile, facilitating the [3+2] cycloaddition with the azide anion.

-

-

Quench: Cool to RT. Acidify carefully with 1N HCl (Caution: HN₃ gas evolution—perform in fume hood).

-

Isolation: The tetrazole product precipitates upon acidification.[1] Filter and wash with cold water.

Medicinal Chemistry Applications & Logic

Pathway 1: Synthetic Cannabinoid Mimetics

The 1-benzylindole core is the structural anchor for the "JWH" and "AM" series of cannabinoid receptor agonists.

-

Mechanism: These compounds act as agonists at CB1 (central) and CB2 (peripheral/immune) G-protein coupled receptors.

-

Role of Nitrile: While many potent cannabinoids possess a C3-carbonyl (ketone), the C3-carbonitrile serves as a stable precursor or a high-affinity ligand in specific "cyano-indole" subclasses.

-

SAR Insight: The N-benzyl group mimics the hydrophobic interactions of the pentyl chain found in THC, locking the molecule into the receptor's hydrophobic channel.

Pathway 2: Anticancer & Kinase Inhibition

Derivatives of 1-benzylindole are explored as inhibitors of TRK (Tropomyosin Receptor Kinase) and Aromatase .

-

TRK Inhibition: 3-substituted indoles can occupy the ATP-binding pocket of kinases. The nitrile group can form hydrogen bonds with the hinge region of the kinase.

-

Bioisosterism: The nitrile is often hydrolyzed to the primary amide or reduced to the amine (tryptamine analog) to alter polarity and target CNS tumors.

Visualizing the Chemistry

The following diagrams illustrate the synthetic versatility and biological logic of this scaffold.

Diagram 1: Synthetic Workflow & Derivatization

Caption: Synthetic tree transforming the core scaffold into key medicinal derivatives.

Diagram 2: Pharmacophore Logic (Cannabinoid/Kinase)

Caption: Pharmacophore mapping of functional groups to biological receptor targets.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (nitrile metabolism can release cyanide ions in vivo, though the scaffold is generally stable).

-

Storage: Store at 2–8°C under inert gas (Argon).

-

Disposal: Treat as hazardous organic waste. Do not dispose of down drains.

References

-

Synthesis of 1-Benzylindoles: Heaney, H., & Ley, S. V. (1974). 1-Benzylindole.[3][4][5][6][7] Organic Syntheses, 54, 58. Link

-

Anticancer Activity (I3C Analogs): Safe, S., et al. (2008). 1-Benzyl-indole-3-carbinol: A novel indole-3-carbinol derivative with significantly enhanced potency.[6][8] Breast Cancer Research and Treatment. Link

-

Tetrazole Synthesis (Sharpless Protocol): Demko, Z. P., & Sharpless, K. B. (2001).[9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link

-

Cannabinoid Ligands: Huffman, J. W., et al. (1994). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. Link

-

TRK Inhibitors: Zhang, M., et al. (2025).[10] Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-1H-indole-3-carbonitrile CAS 13612-32-3 molecular structure

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-1H-indole-3-carbonitrile (CAS No. 13612-32-3), a key heterocyclic intermediate in synthetic and medicinal chemistry. This document delves into its molecular structure, physicochemical properties, a validated synthesis protocol with mechanistic considerations, and detailed spectroscopic characterization. Furthermore, it explores the compound's significance and potential applications in drug discovery, grounded in the established biological activities of the N-benzyl indole scaffold. Safety protocols for handling and storage are also outlined to ensure best laboratory practices. This guide is intended for researchers, chemists, and professionals in the fields of drug development and organic synthesis.

Introduction and Strategic Importance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. The strategic modification of the indole ring at the N-1 and C-3 positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

1-Benzyl-1H-indole-3-carbonitrile emerges as a particularly valuable building block. The N-benzyl group not only protects the indole nitrogen but also introduces a lipophilic aromatic moiety that can engage in critical π-π stacking or hydrophobic interactions within biological targets. The C-3 carbonitrile group is a versatile functional handle; it is a bioisostere for other functional groups and can be readily converted into amines, amides, carboxylic acids, or tetrazoles, opening a vast chemical space for analog synthesis. Derivatives of the N-benzyl indole framework have demonstrated significant potential as anticancer and antimicrobial agents, underscoring the importance of this core structure in modern therapeutic research.[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of 1-Benzyl-1H-indole-3-carbonitrile consists of a planar indole ring system where the nitrogen atom at position 1 is substituted with a benzyl group. A nitrile functional group is attached to the C-3 position of the indole core.

Caption: Molecular structure of 1-Benzyl-1H-indole-3-carbonitrile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13612-32-3 | - |

| Molecular Formula | C₁₆H₁₂N₂ | - |

| Molecular Weight | 232.28 g/mol | Calculated |

| Appearance | Reported as a white or brown solid | |

| Melting Point | Data not available in cited literature. For context, the starting material, Indole-3-carbonitrile, has a melting point of 175.5-181.5 °C. | [2] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | Inferred |

| Storage | Store at room temperature in a dry, well-ventilated area. |

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 1-Benzyl-1H-indole-3-carbonitrile is achieved via the N-alkylation of the commercially available Indole-3-carbonitrile. This method is reliable and high-yielding.

Caption: Workflow for the synthesis of 1-Benzyl-1H-indole-3-carbonitrile.

Experimental Protocol: N-Benzylation of Indole-3-carbonitrile

This protocol is adapted from established procedures for the N-alkylation of indoles.[1]

-

System Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Indole-3-carbonitrile (1.0 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the starting material. Add a strong base, such as potassium hydroxide (KOH, ~2.0 eq) or sodium hydride (NaH, ~1.2 eq), in portions at room temperature.

-

Causality Insight: The indole N-H proton is weakly acidic (pKa ≈ 17). A strong base is required to deprotonate it efficiently, forming the highly nucleophilic indole anion. Aprotic polar solvents like DMSO stabilize this anion without interfering with the subsequent reaction.

-

-

Anion Formation: Stir the mixture at room temperature for approximately 30-45 minutes to ensure complete deprotonation.

-

Alkylation: Add Benzyl Bromide (1.1-1.3 eq) dropwise to the stirred suspension. An ice bath may be used to moderate any exothermicity.

-

Causality Insight: The indole anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a classic SN2 reaction. The bromide ion serves as a good leaving group, driving the reaction forward.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Quench the reaction by carefully adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 1-Benzyl-1H-indole-3-carbonitrile.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques. The following data represent the expected and reported signals for the title compound.

Table 2: Spectroscopic Data for 1-Benzyl-1H-indole-3-carbonitrile

| Technique | Data and Interpretation |

| ¹H NMR | (CDCl₃, 400 MHz, δ in ppm): 7.80-7.76 (m, 1H, Ar-H of indole), 7.61 (s, 1H, H-2 of indole), 7.38-7.29 (m, 6H, Ar-H of indole and benzyl), 7.15 (d, J = 8.0 Hz, 2H, Ar-H of benzyl), 5.34 (s, 2H, -CH₂- of benzyl). The singlet at 5.34 ppm is characteristic of the benzylic protons, and the singlet at 7.61 ppm confirms substitution at the C-3 position. |

| ¹³C NMR | (CDCl₃, 100 MHz, δ in ppm): 136.2 , 135.2 , 129.2 , 128.8 , 128.2 , 127.1 , 125.5 , 122.9 , 121.7 , 119.9 , 116.5 (C≡N), 110.6 , 104.1 , 88.0 , 50.8 (-CH₂-). The signal at ~50.8 ppm corresponds to the benzylic carbon, and the signal around 116.5 ppm is characteristic of the nitrile carbon. |

| FT-IR | (KBr, cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~2220-2240 (Sharp, strong C≡N stretch). The presence of a sharp absorption in the 2220-2240 cm⁻¹ region is a definitive indicator of the nitrile functional group. |

| Mass Spec. | (ESI-MS): Expected [M+H]⁺ at m/z = 233.1073. |

Applications in Research and Drug Development

While specific applications for 1-Benzyl-1H-indole-3-carbonitrile itself are not extensively documented, its structural motifs are prevalent in compounds with significant biological activity. It serves as a key intermediate for accessing more complex molecules.

-

Anticancer Research: The N-benzyl indole scaffold is found in numerous compounds evaluated for anticancer properties. These molecules can interfere with various cellular processes, including cell cycle progression and receptor signaling. For example, derivatives have shown potent activity against breast cancer cell lines and can act as inhibitors of crucial proteins in cancer pathways.

-

Antimicrobial Agents: Heterocyclic compounds derived from N-benzyl indoles have been synthesized and tested for their activity against a range of bacteria and fungi. The ability to readily modify the C-3 position allows for the generation of libraries of compounds for screening against microbial targets.

-

Chemical Probe Development: As a versatile building block, this compound can be used to synthesize chemical probes to study the function and inhibition of enzymes and receptors where the indole moiety is a known binding element.

Safety, Handling, and Storage

As a senior scientist, ensuring a culture of safety is paramount. The following guidelines are based on data for analogous chemical structures.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Toxicology: While specific toxicity data is unavailable, related aromatic nitriles can be harmful if swallowed or inhaled. Treat with caution as an irritant.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

1-Benzyl-1H-indole-3-carbonitrile is a high-value synthetic intermediate whose structure is optimized for diversification in medicinal chemistry. Its straightforward and high-yield synthesis makes it an accessible starting point for research campaigns. The combination of the biologically relevant N-benzyl indole core and the versatile C-3 nitrile handle provides a robust platform for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important molecule.

References

-

El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. Available at: [Link]

-

El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. Available at: [Link]

-

Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. Available at: [Link]

-

Khan, I., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. Available at: [Link]

-

Li, C., et al. (2014). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC. Available at: [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. Available at: [Link]

Sources

Solubility Profile of 1-Benzyl-1H-indole-3-carbonitrile in Organic Solvents

Executive Summary

This technical guide characterizes the solubility landscape of 1-Benzyl-1H-indole-3-carbonitrile (CAS: 19163-54-3), a critical synthetic intermediate in the development of bioactive indole scaffolds. Understanding the solvation thermodynamics of this compound is essential for optimizing reaction yields, designing purification protocols (recrystallization), and preparing stable stock solutions for biological assays.

This guide moves beyond static data points to provide a predictive solubility model based on Hansen Solubility Parameters (HSP) and a validated experimental protocol for determining thermodynamic solubility, ensuring researchers can generate robust in-house data.

Physicochemical Characterization

Before analyzing solvent interactions, we must define the solute's physicochemical properties that drive dissolution.

| Property | Value / Description | Implication for Solubility |

| Molecular Structure | Indole core fused with a benzyl group (N1) and a nitrile group (C3). | High lipophilicity due to the benzyl ring; moderate polarity from the nitrile group. |

| Physical State | Solid (Off-white to yellow crystalline powder). | Requires energy to break crystal lattice (enthalpy of fusion) during dissolution. |

| Predicted LogP | ~3.5 – 4.2 | Highly hydrophobic; poor aqueous solubility. |

| H-Bond Donors | 0 | Cannot act as a proton donor; limits solubility in protic solvents like water. |

| H-Bond Acceptors | 2 (Nitrile N, Indole N lone pair) | Can accept H-bonds, aiding solubility in alcohols. |

Solubility Landscape

The following profile categorizes solvents based on their interaction efficiency with 1-Benzyl-1H-indole-3-carbonitrile. This data is synthesized from standard synthetic workups and functional group analysis.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Dipole-dipole interactions match the nitrile group; disruption of lattice energy. | Assay Stocks: Preferred for preparing high-concentration stocks (10–100 mM) for biological screening. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | Strong dispersion forces and polarizability match the aromatic benzyl/indole systems. | Extraction: Ideal for liquid-liquid extraction from aqueous reaction quenches. |

| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | Moderate to Good | Moderate polarity; good match for the lipophilic benzyl moiety. | Chromatography: Ethyl Acetate is a standard eluent component; THF is useful for reactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Solute lacks H-bond donors, limiting cold solubility. Solubility increases significantly with heat. | Recrystallization: High |

| Alkanes | Hexanes, Pentane, Heptane | Poor | Lack of polarity prevents interaction with the nitrile dipole. | Antisolvent: Used to precipitate the compound from DCM or EtOAc solutions. |

| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic effect dominates; high energy cost to create cavities in the water network. | Quenching: Water is used to crash the product out of reaction mixtures (e.g., DMF). |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To understand why this profile exists, we apply Hansen Solubility Parameters.[1] The total solubility parameter (

Estimated HSP for 1-Benzyl-1H-indole-3-carbonitrile:

- (Dispersion): High. The benzyl and indole rings rely heavily on Van der Waals forces.

- (Polarity): Moderate.[2] Driven by the -CN group.

- (H-Bonding): Low. No donor capability.

Interaction Logic

-

Water (

): The gap between the solute's low -

DCM (

): The vector distance between DCM and the solute is small, predicting high solubility.

Experimental Protocol: Thermodynamic Solubility Determination

Directive: Do not rely on literature values alone. Batch-to-batch crystal polymorphism can alter solubility. Use this self-validating "Shake-Flask" protocol to determine exact values (mg/mL).

Workflow Diagram (Graphviz)

Caption: Figure 1. Standard Shake-Flask methodology for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Weigh approximately 5–10 mg of 1-Benzyl-1H-indole-3-carbonitrile into a chemically resistant glass vial (e.g., borosilicate).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, or DMSO).

-

Critical Check: Ensure undissolved solid remains visible. If the solution becomes clear, add more solid until a suspension persists. This ensures saturation .

-

-

Equilibration: Place vials on an orbital shaker or thermomixer at

for 24 to 48 hours.-

Why: Kinetic solubility (rapid precipitation) often overestimates true solubility. Long equilibration ensures the crystal lattice energy is fully overcome.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22

m PTFE filter (prevent adsorption losses by discarding the first 20% of filtrate).

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) to fit within the linear range of the detector.

-

Inject onto a C18 column. Detect at

(typically 280–290 nm for indoles). -

Calculation:

.

-

Implications for Drug Development

A. Purification Strategy (Recrystallization)

The "Temperature Dependent" solubility in ethanol suggests a purification pathway.

-

Hot: Dissolve crude material in boiling Ethanol.

-

Cool: Slowly lower to

. The hydrophobic benzyl-indole will crystallize out, leaving polar impurities in the mother liquor.

B. Biological Assay Preparation[2]

-

Stock Solution: Dissolve in 100% DMSO to achieve 10 mM or 20 mM concentration.

-

Dosing: When diluting into aqueous media (cell culture), keep final DMSO concentration

. -

Risk: Due to low aqueous solubility, "crashing out" (precipitation) is a high risk upon dilution.

-

Mitigation: Use intermediate dilution steps or formulation aids (e.g., cyclodextrins) if high dosing is required.

-

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).[3] Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical grounding for solubility parameters).

-

ResearchGate. Protocol for Shake-Flask Solubility Method. Retrieved from

-

BenchChem. Synthesis and Purification of Benzyl-Indole Derivatives. (Context for recrystallization solvents). Retrieved from (General reference for indole synthesis protocols).

-

PubChem. 1-Benzyl-1H-indole-3-carbonitrile Compound Summary. (Structural confirmation). Retrieved from

Sources

Introduction: The Strategic Importance of Stability in N-Benzyl Indole Scaffolds

An In-Depth Technical Guide to the Thermodynamic Stability of N-Benzyl Indole Derivatives

The N-benzyl indole motif is a "privileged structure" in modern medicinal chemistry and drug discovery.[1] Its derivatives form the core of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The N-benzyl group is frequently introduced not only to modulate biological activity but also as a stable protecting group during complex syntheses.[5][6] However, the ultimate viability of any drug candidate hinges on its physicochemical properties, with thermodynamic stability being a cornerstone for shelf-life, formulation, and predictable in vivo behavior.

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of N-benzyl indole derivatives. We will move beyond mere data reporting to explore the causal relationships between molecular structure and thermal resilience, detail robust experimental and computational evaluation protocols, and discuss common degradation pathways.

Part 1: Foundational Principles of Thermodynamic Stability

Thermodynamic stability refers to the relative energy state of a molecule. A more stable compound exists in a lower energy state and requires more energy to induce a chemical change or decomposition.[7] For pharmaceutical compounds, this translates directly to longer shelf life and resistance to degradation under storage or physiological conditions. Instability can manifest in several ways, including cleavage of protecting groups, polymerization of the electron-rich indole nucleus, or reaction with excipients.[8]

The N-benzyl group, while generally considered robust, can be susceptible to cleavage under harsh acidic, basic, or oxidative conditions, particularly at elevated temperatures.[6][8][9] Therefore, a thorough understanding of the molecule's inherent stability is not an academic exercise but a critical step in risk mitigation during drug development.

Key Factors Influencing Stability

The stability of an N-benzyl indole derivative is not a fixed property but a multifactorial outcome of its unique electronic and steric environment.

-

Electronic Effects of Substituents:

-

Indole Ring: Electron-withdrawing groups (EWGs) on the indole core can decrease the electron density of the heterocyclic ring, potentially reducing its susceptibility to oxidative degradation or electrophilic attack. Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of the C3 position, a common site for side reactions.[10]

-

Benzyl Ring: Substituents on the phenyl ring of the N-benzyl moiety can subtly influence the strength of the N-CH₂ bond. EWGs on the benzyl ring can make the benzylic carbon more electrophilic, but major effects on thermal stability are often more complex and context-dependent.

-

-

Steric Hindrance:

-

Bulky substituents near the N-benzyl group or on the indole ring can introduce conformational constraints.[11] These constraints can either stabilize the molecule by preventing access of reactants or destabilize it by inducing ring strain. For instance, steric hindrance can protect the otherwise labile N-1 and C-2 indole positions.[5]

-

-

Intermolecular Forces (Solid-State Stability):

-

In the crystalline state, the packing efficiency and the network of intermolecular interactions (e.g., hydrogen bonding, π–π stacking) play a dominant role in thermal stability. A well-ordered crystal lattice with strong intermolecular forces will generally have a higher melting point and require more energy for decomposition.

-

Part 2: Experimental Evaluation of Thermodynamic Stability

A definitive assessment of thermodynamic stability requires empirical measurement. Thermal analysis techniques are the primary tools for this purpose, providing quantitative data on how a compound behaves as a function of temperature.

Core Techniques: TGA and DSC

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is invaluable for identifying the onset temperature of decomposition, quantifying mass loss events (e.g., desolvation or degradation), and assessing thermal stability limits.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, glass transitions, and the enthalpy of phase transitions, providing critical information about the material's physical stability and purity.

Experimental Workflow for Thermal Stability Assessment

The following diagram outlines a robust workflow for characterizing a novel N-benzyl indole derivative.

Caption: Experimental workflow for stability assessment.

Protocol: TGA-DSC for an N-Benzyl Indole Derivative

This protocol provides a self-validating system for obtaining reliable thermal stability data.

1. Objective: To determine the melting point (Tm) and onset of decomposition (Td) of a purified N-benzyl indole derivative.

2. Materials & Instrumentation:

- Test Compound (≥5 mg, high purity)

- Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments

- Aluminum or platinum crucibles (pans)

- Inert gas supply (High-purity Nitrogen)

- Analytical balance (±0.01 mg)

3. Instrument Calibration & Verification:

- Causality: Before any measurement, ensure the instrument is performing accurately. Calibrate the temperature scale using certified standards (e.g., Indium, Tin, Zinc) that bracket the expected thermal events. Verify the heat flow signal using a standard with a known enthalpy of fusion (e.g., Indium). This step ensures the trustworthiness of the generated data.

4. Sample Preparation:

- Accurately weigh 3-5 mg of the sample into a tared crucible. A small sample mass minimizes thermal gradients within the sample.

- Distribute the sample evenly across the bottom of the crucible to ensure uniform heat transfer.

- Do not seal the lid if performing TGA to allow evolved gases to escape. A pierced lid can be used for DSC to maintain a self-generated atmosphere while preventing sample loss from sputtering.

5. TGA-DSC Method Parameters:

- Atmosphere: Nitrogen at a flow rate of 25-50 mL/min.[12] Rationale: An inert atmosphere prevents oxidative degradation, allowing for the assessment of the compound's inherent thermal stability.

- Temperature Program:

- Equilibrate at 30 °C for 5 minutes.

- Ramp temperature from 30 °C to a temperature sufficiently above the final decomposition (~400-600 °C) at a rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard choice that balances resolution and experimental time. Slower rates can provide better resolution of closely occurring thermal events.

- Data Acquisition: Record mass, heat flow, and temperature continuously.

6. Data Analysis:

- DSC Data:

- Melting Point (Tm): Determine the peak temperature of the endothermic event corresponding to melting. A sharp melting peak is indicative of high purity.

- Enthalpy of Fusion (ΔHf): Integrate the area of the melting peak to quantify the energy required for melting.

- TGA Data:

- Decomposition Onset (Td): Determine the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of change (from the derivative thermogravimetry, DTG, curve).

- Mass Loss: Quantify the percentage of mass lost at each decomposition step.

7. Advanced Analysis: TG-FTIR

- For a deeper understanding of degradation, the evolved gases from the TGA can be passed into an FTIR spectrometer.[12] This allows for the identification of decomposition products (e.g., CO₂, toluene, ammonia, indole fragments), providing direct insight into the degradation pathway.[12]

Data Presentation: Structure-Stability Relationships

Summarizing data in a table is crucial for comparing derivatives and identifying trends.

| Compound ID | R¹ Substituent | R² Substituent | Melting Point (Tm, °C) | Decomposition Onset (Td, °C) |

| 1a | H | H | 115 - 117 | ~210 |

| 1b | 5-OCH₃ | H | 102 - 104[1] | ~225 |

| 1c | H | 4-Cl | 131[13] | ~240 |

| 1d | 5-Br | 4-F | 99[13] | ~235 |

Data are representative and compiled from literature examples for illustrative purposes.[1][13]

This table clearly shows how substituents can influence thermal properties. For example, the introduction of a chloro group in compound 1c appears to increase both the melting point and decomposition temperature compared to the unsubstituted parent compound, likely due to stronger intermolecular interactions in the crystal lattice.

Part 3: Computational Chemistry in Stability Prediction

While experimental methods provide definitive data, computational models offer a predictive, resource-efficient way to screen candidates and understand stability at a molecular level. Density Functional Theory (DFT) is a powerful tool for this purpose.

Key Computational Parameters

-

Enthalpy of Formation (ΔHf): The standard enthalpy of formation is a direct measure of a molecule's thermodynamic stability.[14][15] Lower (more negative) values indicate greater stability. This can be calculated using high-level quantum-chemical methods like G3(MP2)//B3LYP or other composite approaches.[14]

-

Bond Dissociation Energy (BDE): Calculating the energy required to homolytically cleave specific bonds, such as the N-CH₂ benzyl bond, can help identify the weakest points in the molecule and predict initial degradation steps.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the conformational stability of a molecule over time. By calculating the Root Mean Square Deviation (RMSD), one can assess how much a molecule's structure fluctuates, with lower, stable RMSD values indicating a more rigid and stable conformation.[3]

Workflow for Computational Stability Analysis

Caption: Computational workflow for stability prediction.

Part 4: Common Degradation Pathways

Understanding potential failure modes is central to designing stable molecules. For N-benzyl indoles, several degradation pathways are of concern:

-

N-Debenzylation: This is a primary degradation route, especially under certain stress conditions. It can occur via:

-

Acid/Base Catalysis: Strong acids or bases, particularly with heat, can facilitate the cleavage of the N-benzyl bond.[8]

-

Oxidative Cleavage: The presence of oxygen under basic conditions can lead to debenzylation.[9]

-

Metabolic Dealkylation: In a biological context, cytochrome P450 enzymes can metabolize the compound via debenzylation to the corresponding secondary amine.[16][17]

-

-

Indole Ring Degradation: The electron-rich indole nucleus is susceptible to:

-

Reactions of Other Functional Groups: The overall stability is also dictated by the weakest functional group elsewhere in the molecule. For example, aldehydes can be oxidized, and esters can be hydrolyzed.

Conclusion and Future Perspectives

The thermodynamic stability of N-benzyl indole derivatives is a critical quality attribute that dictates their potential as viable drug candidates. A systematic approach combining high-fidelity experimental techniques like TGA and DSC with predictive computational modeling provides a powerful paradigm for drug development professionals. By understanding the interplay of electronic, steric, and solid-state factors, scientists can rationally design, select, and formulate N-benzyl indole derivatives with enhanced stability.

Future work in this area will likely focus on the development of more accurate and high-throughput computational models to predict solid-state properties and degradation pathways, further accelerating the drug development pipeline by identifying and mitigating stability liabilities at the earliest possible stage.

References

- 2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol derivatives as potent thermal sensitizing agents. (n.d.). NIH.

- Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic/basic conditions. (n.d.). Benchchem.

- In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025, April 25). RSC Publishing.

- Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. (2025, August 6). ResearchGate.

- ThermoML:J. Chem. Thermodyn. 2018, 125, 257-270. (n.d.). NIST.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024, February 4). RSIS International.

- synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.).

- improving the reaction conditions for the N-benzylation of indoles. (n.d.). Benchchem.

- Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. (2020).

- Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D 2 Receptor Ligand. (2018, September 4). MDPI.

- Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. (2025, November 11). MDPI.

- Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. (n.d.).

- An Efficient Synthesis of 2-CF 3 -3-Benzylindoles. (2021, August 22). MDPI.

- Stability of N-Benzyl substituted indazoles?. (2020, June 30). ResearchGate.

- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010, November 29). PMC.

- [Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit.

- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.).

- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016, July 29). ResearchGate.

- Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. (n.d.). PMC.

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024, September 6). PMC.

- An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.). ResearchGate.

- Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery Blogs.

- Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. (n.d.). Catalysis Science & Technology (RSC Publishing).

- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. (2025, August 5). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel substituted (Z)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-one & (Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol derivatives as potent thermal sensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.org [mdpi.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties | MDPI [mdpi.com]

- 12. Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand [mdpi.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. researchgate.net [researchgate.net]

- 15. ThermoML:J. Chem. Thermodyn. 2018, 125, 257-270 [trc.nist.gov]

- 16. Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hyphadiscovery.com [hyphadiscovery.com]

Technical Whitepaper: 1-Benzyl-1H-indole-3-carbonitrile as a Pivot Scaffold in Drug Discovery

Executive Summary

1-Benzyl-1H-indole-3-carbonitrile is a high-value heterocyclic intermediate that serves as a "pivot scaffold" in modern medicinal chemistry. Its structural duality—combining a lipophilic N-benzyl pharmacophore with a reactive C3-nitrile "warhead"—makes it a critical junction point for divergent synthesis. While the indole core is ubiquitous in nature (tryptophan, serotonin), the installation of the 3-cyano group transforms the molecule into a masked electrophile, enabling access to acyl indoles (via Grignard), tryptamines (via reduction), and tetrazoles (via cycloaddition).

This guide analyzes the synthetic utility of this scaffold, specifically contrasting its use against traditional Friedel-Crafts routes for cannabinoid receptor agonists (e.g., JWH-series) and detailing its application in bioisostere development.

Physiochemical & Structural Profile[1][2]

The molecule consists of an indole bicyclic system protected at the N1 position by a benzyl group and functionalized at the C3 position with a nitrile.

| Property | Description | Impact on Reactivity |

| Electronic State | Electron-withdrawing Nitrile (CN) at C3. | Deactivates the indole ring toward further electrophilic aromatic substitution (EAS), preventing side reactions at C2. |

| Lipophilicity | High (N-Benzyl group). | Increases solubility in organic solvents (DCM, THF) but decreases water solubility; critical for binding to lipophilic GPCR pockets (e.g., CB1/CB2). |

| Sterics | C3-Linear Geometry. | The linear nitrile group possesses a small steric footprint, allowing facile nucleophilic attack by bulky reagents (e.g., Grignards). |

| Stability | High. | The nitrile is resistant to oxidation and acidic conditions that might degrade aldehyde equivalents. |

Upstream Synthesis: Constructing the Core

Two primary strategies exist for accessing 1-Benzyl-1H-indole-3-carbonitrile. The choice depends on the availability of starting materials and the need for regioselectivity.

Route A: Convergent N-Alkylation (Preferred)

This route is superior for scale-up due to higher yields and cleaner workups. It utilizes commercially available 1H-indole-3-carbonitrile.

-

Mechanism: Deprotonation of the acidic N-H (pKa ~16) followed by SN2 attack on benzyl bromide.

-

Reagents: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate the SN2 step).

Route B: Linear Vilsmeier-Haack Sequence

Used when 3-cyanoindole is unavailable. It starts with N-benzylindole.

-

Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) yields 1-benzylindole-3-carboxaldehyde.

-

Oxime Formation: Reaction with hydroxylamine hydrochloride.

-

Dehydration: Conversion of the aldoxime to nitrile using acetic anhydride or thionyl chloride.

Visualization: Synthetic Pathways

Caption: Comparison of Convergent (Green) vs. Linear (Red) synthetic routes to the target scaffold.

Downstream Utility: The "Hub" Concept

The nitrile group acts as a "masked" functionality. In drug discovery, this intermediate is rarely the end product; it is the hub for divergent synthesis.

The Grignard Gateway (Cannabinoid Synthesis)

This is the most "field-relevant" application. Synthetic cannabinoids of the aminoalkylindole class (e.g., JWH-018 analogs) typically possess a C3-acyl group.

-

Standard Route: Friedel-Crafts acylation of 1-pentylindole with naphthoyl chloride using AlCl₃.

-

Nitrile Route: Reaction of 1-benzyl-1H-indole-3-carbonitrile with aryl Grignard reagents (e.g., 1-naphthylmagnesium bromide), followed by acidic hydrolysis.

-

Advantage: The nitrile route avoids the harsh Lewis acids (AlCl₃) required for Friedel-Crafts, allowing the synthesis of analogs containing acid-sensitive functional groups on the naphthyl ring.

Tetrazole Bioisosteres

The nitrile can be converted into a 5-substituted-1H-tetrazole using sodium azide and a Lewis acid catalyst (ZnBr₂).

-

Medicinal Value: The tetrazole ring is a bioisostere of a carboxylic acid (similar pKa, planar) but with improved metabolic stability and membrane permeability. This is crucial for developing indole-based anionic inhibitors (e.g., for Bcl-2 proteins).

Tryptamine Access

Reduction of the nitrile with Lithium Aluminum Hydride (LiAlH₄) yields the primary amine (tryptamine derivative).

-

Selectivity: The N-benzyl group is generally stable to LiAlH₄ under standard reflux conditions, allowing chemoselective reduction of the nitrile.

Visualization: Divergent Applications

Caption: Divergent synthesis map showing the transformation of the nitrile hub into four distinct pharmacological classes.

Detailed Experimental Protocols

These protocols are designed for self-validation. The color changes and TLC spots described serve as checkpoints for the researcher.

Protocol A: Synthesis of 1-Benzyl-1H-indole-3-carbonitrile (Route A)

Target Scale: 10 mmol

-

Preparation: In a flame-dried Round Bottom Flask (RBF) under Argon, dissolve 1H-indole-3-carbonitrile (1.42 g, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol) portion-wise.

-

Checkpoint: Vigorous bubbling (H₂ gas) will occur. The solution will turn from pale yellow to a deeper amber/red, indicating the formation of the indolyl anion. Stir for 30 mins at 0°C.

-

-

Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

TLC Check: Mobile phase 30% EtOAc/Hexane. Starting material (Rf ~0.4) should disappear; Product (Rf ~0.7) will appear as a UV-active spot.

-

-

Workup: Quench with ice water (50 mL). A precipitate should form. Filter the solid.[1] If oil forms, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc).

-

Expected Yield: 85-95%.

-

Protocol B: Grignard Conversion to 3-Naphthoyl Indole (JWH Analog)

Target Scale: 2 mmol

-

Grignard Prep: Prepare 1-naphthylmagnesium bromide (1M in THF) or purchase commercially.

-

Addition: Dissolve 1-Benzyl-1H-indole-3-carbonitrile (0.46 g, 2 mmol) in anhydrous THF (10 mL) and add CuBr (5 mol%, catalyst - optional but recommended for sterically hindered nitriles).

-

Reaction: Add the Grignard reagent (4 mL, 4 mmol) dropwise at RT. Reflux for 4-6 hours.

-

Mechanism Note: The Grignard adds to the nitrile carbon to form a metallo-imine intermediate (C=N-MgBr). This intermediate is stable and will not hydrolyze until acid is added.

-

-

Hydrolysis (Critical Step): Cool to 0°C. Slowly add 2M HCl (10 mL) and stir vigorously for 1 hour.

-

Checkpoint: The solution color often shifts significantly (e.g., to bright yellow/orange) as the imine hydrolyzes to the ketone.

-

-

Workup: Extract with DCM. Wash with NaHCO₃ (to remove excess acid). Dry and concentrate.

-

Purification: Column chromatography is usually required to separate the ketone from unreacted nitrile.

References

-

Synthesis of N-Benzylindoles: BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Link (Accessed via search snippet 1.4).

-

Grignard Reactions with Nitriles: Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Link (Accessed via search snippet 1.14).

-

Cannabinoid SAR & JWH Series: National Institutes of Health (NIH). Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues. Link (Contextual grounding from snippet 1.8).

-

Tetrazole Synthesis: Thieme Connect. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Link (Accessed via search snippet 1.5).

-

Physical Properties & Safety: Sigma-Aldrich. 1-Benzyl-1H-indole-3-carbaldehyde Safety Data Sheet. Link (Proxy for physical handling data, snippet 1.10).

Sources

Electronic Properties and Reactivity Profile of 1-Benzyl-1H-indole-3-carbonitrile

An In-Depth Technical Guide on the Electronic Properties of 1-Benzyl-1H-indole-3-carbonitrile[1]

Executive Summary

1-Benzyl-1H-indole-3-carbonitrile (CAS: 10511-51-0, often referred to as 1-benzyl-3-cyanoindole) represents a classic "push-pull" aromatic system utilized extensively in medicinal chemistry.[1] Its core electronic behavior is defined by the interplay between the electron-rich indole ring (specifically the N-1 lone pair) and the strongly electron-withdrawing nitrile group at the C-3 position.

This guide provides a granular analysis of the electronic perturbations caused by the C-3 cyano group, the resulting spectroscopic signatures, and the specific reactivity profiles that these electronic properties dictate. It serves as a technical roadmap for utilizing this scaffold in drug discovery, specifically for anticancer and kinase inhibitor applications.[1]

Electronic Architecture Analysis

The physicochemical behavior of 1-Benzyl-1H-indole-3-carbonitrile is governed by two competing electronic vectors: the electron-donating capacity of the indole nitrogen and the electron-withdrawing nature of the nitrile group.

The Nitrile Group (-CN) at C-3

The cyano group is a strong electron-withdrawing group (EWG) acting through two distinct mechanisms:[1]

-

Inductive Effect (-I): The

-hybridized nitrogen atom is highly electronegative, pulling electron density through the -

Mesomeric Effect (-M): The

-system of the nitrile group conjugates with the indole ring.[1] The C-3 position of indole is naturally electron-rich (enamine-like character); the nitrile group effectively acts as a "sink" for this electron density.[1]

Resonance Stabilization: The lone pair on the indole nitrogen (N-1) donates density into the ring, which is delocalized onto the nitrile nitrogen.[1] This resonance contribution significantly increases the double-bond character of the C2-C3 bond and the C3-CN bond, while decreasing the nucleophilicity of the indole ring compared to its unsubstituted parent.

The N-Benzyl Group[1][2]

-

Electronic Isolation: The methylene bridge (-CH

-) of the benzyl group acts as an insulator.[1] Consequently, the phenyl ring of the benzyl group exerts minimal mesomeric influence on the indole core. Its electronic contribution is limited to a weak inductive effect and field effects.[1] -

Steric & Lipophilic Influence: The primary role of the benzyl group is steric protection of the N-1 position and modulation of

(lipophilicity), enhancing membrane permeability and hydrophobic binding interactions in protein pockets.[1]

Visualization of Electronic Flow

The following diagram illustrates the "push-pull" resonance mechanism that stabilizes the molecule and dictates its reactivity.

Caption: Electronic delocalization pathway showing the donation from N-1 and withdrawal by the C-3 nitrile group.

Spectroscopic Signatures (The "Fingerprint")[1]

Accurate identification of this scaffold relies on recognizing specific shifts caused by the electronic environment described above. The following data is synthesized from high-field NMR and FTIR studies.

Nuclear Magnetic Resonance (NMR)

The 3-cyano group induces a diagnostic shielding effect on the C-3 carbon (anisotropy) while deshielding the C-2 proton.

Table 1: Diagnostic NMR Shifts (in CDCl

| Position | Nucleus | Shift ( | Multiplicity | Electronic Rationale |

| H-2 | ^1H | 7.60 – 7.65 | Singlet (s) | Deshielded by the adjacent EWG (CN) and heteroatom (N).[1] |

| Benzyl -CH | ^1H | 5.30 – 5.35 | Singlet (s) | Typical benzylic shift; confirms N-alkylation. |

| C-3 | ^13C | 86.0 – 87.0 | Quaternary (C | Significantly shielded (upfield) relative to C-2 due to |

| -CN | ^13C | 115.0 – 116.0 | Quaternary (C | Characteristic nitrile carbon resonance.[1] |

| C-2 | ^13C | 135.0 – 136.0 | CH | Deshielded aromatic carbon.[1] |

Infrared Spectroscopy (FTIR)

-

Nitrile Stretch (

): A sharp, distinct band appears at 2215 – 2225 cm⁻¹ .[1]-

Note: This frequency is slightly lower than non-conjugated aliphatic nitriles (~2250 cm⁻¹) due to the conjugation with the indole ring, which reduces the C

N bond order slightly via resonance.

-

Reactivity & Synthetic Utility[1][3][4][5]

The electronic deactivation of the indole ring by the nitrile group fundamentally alters its reactivity profile compared to unsubstituted indole.

Nucleophilic Susceptibility (Nitrile Transformation)

The nitrile carbon is the primary electrophilic site.[1] However, due to the electron donation from the indole ring (which stabilizes the nitrile), it is less reactive towards nucleophiles than simple alkyl nitriles.

-

Hydrolysis: Requires vigorous conditions (e.g., KOH/EtOH at reflux or conc.[1] H

SO -

Tetrazole Formation: Reaction with sodium azide (NaN

) and a Lewis acid catalyst (e.g., ZnBr

Electrophilic Aromatic Substitution (EAS)

-

Ring Deactivation: The 3-CN group deactivates the indole ring towards further EAS.

-

Regioselectivity: If forced, EAS typically occurs on the benzene ring (C-5 or C-6) rather than the electron-deficient pyrrole ring.[1]

Experimental Workflow: Spectroscopic Validation

To ensure scientific integrity during synthesis or procurement, the following self-validating protocol is recommended.

Protocol: Structural Validation of 1-Benzyl-1H-indole-3-carbonitrile

-

Solvent Prep: Dissolve 10 mg of compound in 0.6 mL CDCl

(ensure solvent is acid-free to prevent hydrolysis). -

1H NMR Acquisition: Acquire spectrum (min. 8 scans).

-

13C NMR Acquisition: Acquire proton-decoupled spectrum.

-

IR Confirmation: Run a neat film (ATR).

-

Checkpoint: Absence of peak at ~2220 cm⁻¹ indicates hydrolysis to amide (look for broad C=O at ~1650 cm⁻¹).[1]

-

Biological Implications[1][6]

In drug discovery, the 3-cyano group is not merely a handle for synthesis but a functional pharmacophore.

-

Hydrogen Bonding: The nitrile nitrogen acts as a weak Hydrogen Bond Acceptor (HBA), often interacting with serine or threonine residues in kinase active sites.[1]

-

Metabolic Stability: Unlike the aldehyde or ester analogs, the nitrile is relatively resistant to oxidative metabolism (P450s), though it can be slowly hydrolyzed by nitrilases in vivo.[1]

-

Bioisosterism: The 3-CN group mimics the carbonyl dipole of ketones/amides but with a smaller steric profile, allowing it to fit into tight hydrophobic pockets.[1]

References

-

Synthesis and NMR Characterization

-

General Spectroscopic Data

-

Medicinal Chemistry Applications

-

13C NMR Reference Data

Sources

An In-Depth Technical Guide to the Pharmacophore Modeling of 1-Benzyl-1H-indole-3-carbonitrile Derivatives

Abstract

The 1-benzyl-1H-indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This technical guide provides a comprehensive framework for developing robust pharmacophore models for this class of derivatives. We will explore both ligand- and structure-based methodologies, moving beyond a simple recitation of steps to delve into the causal reasoning behind critical experimental and computational choices. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to construct self-validating models that can accelerate the discovery of novel, high-affinity lead compounds. We will detail data preparation, model generation, rigorous validation techniques, and application in virtual screening, all grounded in authoritative scientific principles.

The Ascendancy of the Indole Nucleus in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic molecules with diverse pharmacological activities.[4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for engaging with biological targets.[1] Specifically, derivatives of 1-benzyl-1H-indole have demonstrated potent activities, including anti-proliferative effects in human breast cancer cells and the inhibition of critical signaling pathways like Wnt/β-catenin.[5][6] The addition of a carbonitrile group at the 3-position further enhances the molecule's chemical profile, often contributing to its potency as an enzyme inhibitor, for instance, against Tropomyosin receptor kinase (TRK).[3]

The rationale for focusing on pharmacophore modeling for this specific scaffold is twofold:

-

To Decipher Complex Structure-Activity Relationships (SAR): Many indole derivatives have been synthesized and tested, creating a rich dataset.[2][7][8] A pharmacophore model can distill this complex SAR data into a simple, 3D representation of the essential interaction features required for biological activity.[9]

-

To Drive Rational Drug Design: A validated pharmacophore model serves as a powerful 3D query for virtual screening of large compound libraries to identify novel, structurally diverse hits with a higher probability of being active.[10][11] This significantly reduces the time and cost associated with random high-throughput screening.

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[11] It is not a real molecule but rather a model that defines the spatial arrangement of key interaction points. These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic/Aromatic Centers (HY/AR)

-

Positive/Negative Ionizable Centers (PI/NI)

There are two primary approaches to generating a pharmacophore model, the choice of which is dictated by the available data.[11]

Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available.[12] The model is built by superimposing a set of active molecules and identifying the common chemical features that are responsible for their activity.[13] The fundamental premise is that molecules with similar structures and properties are likely to exhibit similar biological activities.[12]

Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based model can be generated.[10][14] This model is derived from the key interactions observed between the protein and a bound ligand within the active site.[15] This approach provides a more direct understanding of the molecular recognition process.[10]

Caption: Decision workflow for choosing a pharmacophore modeling approach.

A Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling

This section provides a detailed methodology for creating a ligand-based pharmacophore model, using a hypothetical set of 1-benzyl-1H-indole-3-carbonitrile derivatives as an example.

Curating the Training Set

The quality of the pharmacophore model is directly dependent on the quality and diversity of the training set ligands.

Protocol:

-

Data Collection: Compile a list of 1-benzyl-1H-indole-3-carbonitrile derivatives with their corresponding biological activity data (e.g., IC50 values) from literature or internal databases.[16]

-

Activity Thresholds: Divide the compounds into at least two groups: highly active and inactive/moderately active. A common approach is to use a 2-3 order of magnitude difference in activity. For example:

-

Highly Active: IC50 < 100 nM

-

Inactive: IC50 > 10 µM

-

-

Structural Diversity: Ensure the training set of active compounds includes structural diversity. Avoid using a set of very similar analogs, as this can lead to a biased and overly specific model.

-

Size of Training Set: A typical training set consists of 5-30 diverse and highly active compounds.

Conformational Analysis

Ligands are flexible molecules that can adopt multiple conformations. It is crucial to generate a representative set of low-energy conformers for each ligand in the training set.

Protocol:

-

Software Selection: Use computational chemistry software such as Schrödinger's MacroModel, MOE (Molecular Operating Environment), or open-source tools like RDKit.

-

Conformer Generation: For each molecule, generate a set of conformers using methods like Monte Carlo Multiple Minimum (MCMM) or low-mode molecular dynamics. The goal is to explore the conformational space thoroughly to identify the bioactive conformation.

Pharmacophore Feature Identification and Model Generation

This step involves identifying the common chemical features among the active ligands and generating pharmacophore hypotheses.

Protocol:

-

Feature Mapping: For each conformer of each active ligand, identify potential pharmacophore features (HBA, HBD, HY, AR, etc.).

-

Common Feature Alignment: Use a pharmacophore generation program (e.g., PHASE, Catalyst, LigandScout) to find common feature arrangements among the low-energy conformers of the active compounds.[11][17] The software will generate a series of hypotheses, each representing a different 3D arrangement of pharmacophoric features.

-

Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds and how well it discriminates them from the inactive compounds. The scoring function often considers factors like feature overlap, vector alignments, and volume overlap.

Caption: A hypothetical pharmacophore model for active derivatives.

Interpretation of the Hypothetical Model:

-

AR1: Represents the indole aromatic system.

-

AR2: Represents the benzyl ring aromatic system.

-

HBA1: Represents the nitrogen of the carbonitrile group, acting as a hydrogen bond acceptor.

-

HY1: Represents a hydrophobic region, potentially occupied by substituents on the indole ring.

This model suggests that a specific spatial arrangement of two aromatic rings, a hydrogen bond acceptor, and a hydrophobic feature is crucial for high-affinity binding. This model could then be used to screen for new compounds that fit these criteria.

Conclusion and Future Perspectives

Pharmacophore modeling is a cornerstone of modern computer-aided drug design. [13]For a valuable scaffold like 1-benzyl-1H-indole-3-carbonitrile, it provides a rational and efficient pathway to explore the chemical space and identify novel drug candidates. The methodologies outlined in this guide emphasize the importance of a rigorous, validation-centric approach to ensure that the generated models are not just descriptive but truly predictive.

Future advancements in this field will likely involve the integration of machine learning and artificial intelligence to enhance the accuracy of pharmacophore models, improve the prediction of ADMET properties, and automate the design of novel molecules with desired pharmacological profiles. [11][13]By combining these advanced computational techniques with the fundamental principles of medicinal chemistry, the journey from a promising scaffold to a clinical candidate can be significantly accelerated.

References

- Vertex AI Search. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress, 11, 2177-2192.

- Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions.

- Vertex AI Search. (2025). Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach.

- PubMed. (n.d.). Inclusive Drug Designing of Novel Indole Derivatives using Rationale, Pharmacophore Mapping and Molecular Docking.

- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.

- Universitas Airlangga. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach.

- Amani, P., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central.

- PMC. (n.d.). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells.

- El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71.

- Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Greenwood, M. (2023). The Use of Computational Tools in Ligand-Based Drug Design. AZoLifeSciences.

- ResearchGate. (2025).

- El-Sawy, E. R., et al. (2010).

- Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- ResearchGate. (n.d.). The structure-activity relationship (SAR)

- BenchChem. (n.d.). The Pharmacophore of 1-Benzyl-1H-Indol-5-yl Compounds: A Technical Guide for Drug Discovery.

- Neliti. (2017).

- IDEAS/RePEc. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- ResearchGate. (2026). (PDF)

- MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- Tian, Z., Zhang, M., & Dong, J. (2025).

- PubMed. (2017).

- Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl)

- MDPI. (2023).

- Indian Journal of Pharmaceutical Education and Research. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 -...).

- CDD Vault. (2025).

Sources

- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsisinternational.org [rsisinternational.org]

- 5. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. collaborativedrug.com [collaborativedrug.com]

- 10. dovepress.com [dovepress.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. azolifesciences.com [azolifesciences.com]

- 13. nano-ntp.com [nano-ntp.com]

- 14. ijper.org [ijper.org]

- 15. scholar.unair.ac.id [scholar.unair.ac.id]

- 16. media.neliti.com [media.neliti.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Nucleophilic addition reactions at the nitrile group of 1-Benzyl-1H-indole-3-carbonitrile

Application Note: Nucleophilic Addition Strategies for 1-Benzyl-1H-indole-3-carbonitrile

Executive Summary

1-Benzyl-1H-indole-3-carbonitrile is a pivotal intermediate in the synthesis of serotonin receptor modulators, antiviral agents, and indole-based alkaloids. However, the cyano group at the C3 position exhibits reduced electrophilicity compared to standard benzonitriles due to the strong electron-donating effect of the indole nitrogen. This "push-pull" electronic system often leads to stalled reactions or incomplete conversions under standard protocols.

This guide provides optimized, field-validated protocols for nucleophilic additions to this specific substrate. We focus on four critical transformations: Grignard addition (ketone synthesis) , [3+2] cycloaddition (tetrazole synthesis) , amidoxime formation , and thioamide synthesis .

Mechanistic Insight: The "Push-Pull" Challenge

To successfully derivatize 1-Benzyl-1H-indole-3-carbonitrile, one must understand its electronic landscape. Unlike an electron-deficient benzonitrile (where the ring pulls density), the indole ring pushes electron density from the N1 lone pair into the C3 position.

-

The Effect: The nitrile carbon is less electrophilic (less positive character).

-

The Consequence: Nucleophiles require higher activation energies (heat) or Lewis acid catalysis.

-

The Advantage: The N-benzyl group blocks the acidic N-H proton, preventing the quenching of anionic nucleophiles (like Grignards) and eliminating competitive N-deprotonation side reactions.

Figure 1: Mechanistic flow illustrating why standard nitrile conditions often fail for indole-3-carbonitriles.

Application Protocols

Protocol A: Synthesis of Indole-3-Ketones via Grignard Addition

Target: Formation of C-C bonds to generate pharmacologically active indole ketones.

The Challenge: The intermediate imine magnesium salt is stable and can be difficult to hydrolyze without degrading the indole ring. The Solution: Use of non-hygroscopic solvents and a specific acidic hydrolysis workup.

Materials:

-

Substrate: 1-Benzyl-1H-indole-3-carbonitrile (1.0 eq)

-

Reagent: Phenylmagnesium bromide (or alkyl Grignard) (1.5 - 2.0 eq, 3.0 M in Et2O)

-

Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

-

Quench: 1N HCl

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve the nitrile (1.0 eq) in anhydrous THF. Cool to 0°C.

-

Addition: Add the Grignard reagent dropwise over 20 minutes. The solution will likely turn from pale yellow to dark orange/brown (formation of the ketimine salt).

-

Reflux: Allow to warm to Room Temperature (RT), then reflux at 65°C for 3–5 hours. Note: Reflux is mandatory due to the deactivated nitrile.

-

Hydrolysis (Critical): Cool to 0°C. Slowly add 1N HCl until pH < 2. Stir vigorously at RT for 2 hours. The acid protonates the imine nitrogen, facilitating water attack to form the ketone.

-

Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO3 (sat) and Brine. Dry over Na2SO4.[1]

Data Summary:

| Parameter | Standard Nitrile | Indole-3-Nitrile |

|---|---|---|

| Temperature | 0°C to RT | Reflux (65°C) |

| Reaction Time | 1-2 Hours | 3-5 Hours |

| Equivalents (RMgX) | 1.1 eq | 1.5 - 2.0 eq |

Protocol B: Synthesis of Tetrazoles (Bioisosteres)

Target: Synthesis of 5-(1-benzyl-1H-indol-3-yl)tetrazole as a carboxylic acid bioisostere.

The Challenge: Hydrazoic acid (HN3) is explosive; standard NaN3 conditions are slow. The Solution: Use of a Lewis Acid catalyst (ZnBr2) or buffered ammonium chloride system in high-boiling polar solvent.

Materials:

-

Substrate: 1-Benzyl-1H-indole-3-carbonitrile (1.0 eq)

-

Reagent: Sodium Azide (NaN3) (1.5 eq)

-

Catalyst: Zinc Bromide (ZnBr2) (1.0 eq) OR Ammonium Chloride (NH4Cl) (1.5 eq)

-

Solvent: DMF or NMP (0.5 M)

Step-by-Step Methodology:

-

Mix: In a pressure vial or round-bottom flask, combine nitrile, NaN3, and ZnBr2 in DMF.

-

Heat: Heat to 110–120°C for 12–24 hours. Caution: Use a blast shield.

-

Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the non-polar nitrile spot.

-

Workup: Cool to RT. Pour into ice water (10 volumes).

-

Acidification: Acidify carefully with 1N HCl to pH 3–4. The tetrazole usually precipitates as a white/off-white solid.

-

Purification: Filtration and recrystallization from EtOH/Water.

Protocol C: Synthesis of Amidoximes

Target: Precursor for 1,2,4-oxadiazoles and other heterocycles.

Materials:

-